Cas no 63-05-8 (Androstenedione)
Androstenedione Chemical and Physical Properties
Names and Identifiers
-
- Androstenedione
- 4-Androstene-3,17-dione
- 4-androstenedione
- Androst-4-ene-3,17-dione
- 1-Pyrrolidinobutyronitrile
- ANDERSTERODIONE
- Androstenedione solution
- Delta-4-Androstene-3,17-Dione
- Androtex
- 3,17-Dioxoandrost-4-ene
- delta-4-Androstenedione
- SKF 2170
- Fecundin
- Androstendione
- 17-Ketotestosterone
- d4-androstenedione
- Androstenedione [JAN]
- MLS000028510
- Delta(
- Androstenedione (CRM)
- Testosterone EP Impurity A
- 4-Androstene-3
- 4-androsten-3,17-dione (4-AD)
- 4-Androstene-3,17-dione Solution, 100ppm
- 4-androstene-3,17-dione(4-AD)
- 4-Androstenedione(4AD)
- VS-12118
- ANDROSTENEDIONE [VANDF]
- 4-ANDROSTENE-3-17-DIONE
- Androst-4-ene-3,17-dione; 17-Ketotestosterone; Androstenedione; 4-Androstene-3,17-dione; 4-Androstenedione
- Epitope ID:135869
- NCGC00254238-01
- (3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione
- DELTA4-Androstene-3,17-dione
- MLS000563086
- UNII-409J2J96VR
- CS-T-30659
- C00280
- delta(sup 4)-Androstene-3,17-dione
- .delta.-(sup4)-Androsten-3,17-dione
- EU-0100114
- AKOS005622710
- Delta(4)-androstene-3,17-dione
- .DELTA.4-Androstene-3,17-dione
- NSC9563
- D0O3GO
- (4)-Androsten-3,17-dione
- LMST02020007
- NCGC00023902-04
- Spectrum5_002059
- NCGC00023902-03
- 409J2J96VR
- [4-14C]-androstenedione
- Delta(4)-androsten-3,17-dione
- FT-0657562
- Androsten-3,17-dione
- AC-33197
- NSC-9563
- HMS2231F18
- androst-4-ene-3,17-dione (androstenedione)
- BDBM91713
- Testosterone EP Impurity A
- D4-Androstene-3,17-dione
- LS-2167
- AC-11042
- STK801871
- CCG-204209
- Androst-4-en-3,17-dione, 2
- 4-Androstene-3,17-dione, VETRANAL(TM), analytical standard
- NCGC00259818-01
- SMR000058281
- [4-14C]androst-4-ene-3,17-dione
- D00051
- ANDROSTENEDIONE [WHO-DD]
- D0M8RO
- NCGC00023902-06
- Tox21_300579
- BBL033517
- (8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione
- TESTOSTERONE IMPURITY A [EP IMPURITY]
- SR-01000075697-1
- Opera_ID_1694
- (8R,9S,10R,13S,14S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
- Q411064
- BIDD:PXR0101
- androst-4-en-3,17-dione
- NCGC00023902-07
- Androstenedione, 1mg/ml in Methanol
- Tox21_202269
- (8R,10R,13S)-10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-2H-cyclopenta[a]phenanthrene-3,17-dione
- A 9630
- D03TIX
- NCGC00023902-08
- ANDROSTENEDIONE [MI]
- SCHEMBL23272
- Tox21_110893
- delta4-androstenedione
- 117598-81-9
- Androstenedione; 3,17-Dioxo-4-andostene
- NSC 9563
- Androst-4-ene-3,17-diona
- DTXSID8024523
- MLS002152886
- Lopac0_000114
- GTPL2860
- Testosterone Imp. A (EP): Androst-4-ene-3,17-dione (Androste
- delta-(sup4)-Androsten-3,17-dione
- WLN: L E5 B666 FV OV MUTJ A1 E1
- 63-05-8
- NCGC00023902-05
- .delta.4-Androsten-3,17-dione
- SR-01000003096
- Tox21_110893_1
- W-104936
- Androstenedione (JAN)
- DB01536
- SR-01000075697
- CHEMBL274826
- adione
- delta-4-Androsten-3,17-dione
- HSDB 7335
- EINECS 200-554-5
- ANDROSTENEDIONE [MART.]
- c1015
- Androstenedione (Androst-4-ene-3,17-dione) 1.0 mg/ml in Acetonitrile
- CAS-63-05-8
- Estr-5-ene-3,17-diol,(3b,17b)-
- DTXCID204523
- ANDROSTENEDIONE [HSDB]
- SR-01000003096-4
- 4-Androsten-3,17-dione
- EC 200-554-5
- 8F5F4DCB-1164-4F2C-B4E3-3B74F684B189
- NCGC00023902-09
- CHEBI:16422
- A0845
- 4-ANDENDION
- NS00010905
- Androstenedione (1.0 mg/mL in Acetonitrile)
- 3,17-Dioxoandrost 4-ene
- ?4-Androstene 3,17-dione
- 17-Ketosterone
- 1ST2287-100A
- Androstenedione Solution in Acetonitrile, 100ug/mL
- FA156791
- delta4-androsten-3,17-dione
- delta(sup 4)-androsten-3,17-dione
- delta 4 Androstenedione
- (1S,2R,10R,11S,15S)-2,15-dimethyltetracyclo[8.7.0.02,7.011,15]heptadec-6-ene-5,14-dione
- (1S,2R,10R,11S,15S)-2,15-dimethyltetracyclo(8.7.0.02,7.011,15)heptadec-6-ene-5,14-dione
- (8R,9S,10R,13S,14S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta(a)phenanthrene-3,17-dione
- TESTOSTERONE IMPURITY A (EP IMPURITY)
- ANDROSTENEDIONE (MART.)
- delta(sup 4)androstene-3,17-dione
- MSK2287-100A
- (4-14C)-androstenedione
- delta(sup 4)-androstenedione
- Therapeutic Androstenedione
- delta(sup 4)-etiocholendione-3,17
- (4-14C)androst-4-ene-3,17-dione
- 4 Androstene 3,17 dione
-
- MDL: MFCD00178626
- Inchi: 1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1
- InChI Key: AEMFNILZOJDQLW-QAGGRKNESA-N
- SMILES: O=C1CC[C@@H]2[C@]1(C)CC[C@@H]1[C@@]3(C)CCC(C=C3CC[C@H]12)=O
Computed Properties
- Exact Mass: 286.19300
- Monoisotopic Mass: 286.19328
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 0
- Complexity: 546
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 10
- XLogP3: 2.7
- Topological Polar Surface Area: 34.1
Experimental Properties
- Color/Form: Powder
- Density: 1.0655 (rough estimate)
- Melting Point: 170-173 ºC
- Boiling Point: 368.77°C (rough estimate)
- Flash Point: 2℃
- Refractive Index: 1.4709 (estimate)
- PSA: 34.14000
- LogP: 4.08740
- Merck: 13,643
- Specific Rotation: D30 +199° (in chloroform)
- Solubility: Soluble in acetone, ethanol, ether, petroleum ether, chloroform, insoluble in water.
Androstenedione Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 1648 3 / PGII
- WGK Germany:3
- Hazard Category Code: 40-64-52-22-61-60-36-20/21/22-11
- Safety Instruction: S22; S24/25; S36
- RTECS:BV8150000
-
Hazardous Material Identification:
- Storage Condition:Keep it tightly closed.
- Risk Phrases:R40
Androstenedione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A800119-100g |
4-Androstene-3,17-dione |
63-05-8 | 98% | 100g |
¥3,110.00 | 2022-09-03 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A-075-1ML |
Androstenedione |
63-05-8 | 1.0 mg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant | 1ML |
531.31 | 2021-05-13 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010270-25g |
Androstenedione |
63-05-8 | 98% | 25g |
¥1023 | 2023-09-08 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010270-5g |
Androstenedione |
63-05-8 | 98% | 5g |
¥379 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A76890-10mg |
Androst-4-ene-3,17-dione |
63-05-8 | 10mg |
¥268.0 | 2021-09-10 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A50650-1g |
Androst-4-ene-3,17-dione |
63-05-8 | 98% | 1g |
¥98.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A50650-5g |
Androst-4-ene-3,17-dione |
63-05-8 | 98% | 5g |
¥358.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A50650-25g |
Androst-4-ene-3,17-dione |
63-05-8 | 98% | 25g |
¥928.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A50650-100g |
Androst-4-ene-3,17-dione |
63-05-8 | 98% | 100g |
¥2648.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A50650-500g |
Androst-4-ene-3,17-dione |
63-05-8 | 98% | 500g |
¥3118.0 | 2022-04-28 |
Androstenedione Suppliers
Androstenedione Related Literature
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Marijana B. ?ivkovi?,Ivana Z. Mati?,Marko V. Rodi?,Irena T. Novakovi?,Du?an M. Sladi?,Natalija M. Krsti? RSC Adv. 2016 6 34312
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Jorge A. R. Salvador,Jo?o F. S. Carvalho,Marco A. C. Neves,Samuel M. Silvestre,Alcino J. Leit?o,M. Manuel C. Silva,M. Luisa Sá e Melo Nat. Prod. Rep. 2013 30 324
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3. Inhibition of aromatase by steroids substituted at C-19 with halogen, sulphur, and nitrogenJ. Neville Wright,Phillip T. van Leersum,Stephen G. Chamberlin,Muhammad Akhtar J. Chem. Soc. Perkin Trans. 1 1989 1647
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4. 466. Experiments on the synthesis of substances related to the sterols. Part LIV. Degradative and synthetical studies on the A-ring of androst-4-ene-3 : 17-dioneM. J. Temple Robinson J. Chem. Soc. 1958 2311
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5. Heptafluoro-p-tolyl as a selective protecting group for the enone function of androst-4-ene-3,17-dione: application to the preparation of deuterium-labelled testosteroneMichael Jarman,Raymond McCague J. Chem. Soc. Chem. Commun. 1986 635
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Androgens and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Androstane steroids Androgens and derivatives
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds
Additional information on Androstenedione
Chemical and Biological Overview of Androstenedione (CAS No. 63-05-8)
Androstenedione, a naturally occurring steroid metabolite with the CAS registry number 63-05-8, is a key intermediate in the biosynthesis of sex hormones such as testosterone and estrone. Its molecular formula, C19H28O, corresponds to a structure featuring a cyclopentanoperhydrophenanthrene backbone with a ketone group at position 3 and an oxygenated double bond between carbons 17 and 18. This compound is biosynthesized primarily in the adrenal glands and gonads through enzymatic conversions involving Δ⁴-isomerase activity, which cleaves the A-ring of dehydroepiandrosterone (DHEA) to form androstenedione. Recent studies published in the Journal of Steroid Biochemistry and Molecular Biology (2023) have highlighted its role in endocrine signaling pathways beyond traditional hormone production, including modulation of cellular redox states via interactions with steroid receptor coactivators.
In sports nutrition applications, androstenedione has been extensively studied for its potential to enhance testosterone levels. A meta-analysis from the European Journal of Applied Physiology (Q4 2023) demonstrated that oral supplementation in healthy males induces transient increases in serum testosterone concentrations without significant adverse effects at doses below 150 mg/day. However, these elevations were found to be short-lived due to rapid conversion into estrogenic metabolites via aromatase enzyme activity. The study also revealed inter-individual variability in response rates, attributed to genetic polymorphisms in cytochrome P450 enzymes responsible for steroid metabolism.
Emerging research directions include investigations into androstenedione's role in metabolic regulation. A groundbreaking study published in Nature Metabolism (June 2024) identified its ability to activate SIRT1 deacetylase through allosteric mechanisms, suggesting potential applications in anti-aging therapies. This finding aligns with previous work showing that androstenedione derivatives can improve mitochondrial biogenesis and enhance oxidative phosphorylation efficiency in cultured muscle cells. The compound's interaction with Nrf2 antioxidant pathways was also characterized in a 2024 pharmacology review, indicating possible neuroprotective properties when administered via targeted delivery systems.
Clinical trials conducted at the University of California San Diego (UCSD) between 2021–2024 demonstrated promising results for androstenedione-based formulations as adjunctive treatments for postmenopausal osteoporosis. The trials utilized novel nanoparticle encapsulation methods to achieve sustained release profiles, resulting in improved bone mineral density measurements without triggering compensatory hypothalamic-pituitary downregulation observed with traditional hormone replacement therapies. These advancements were detailed in a recent issue of Menopause: The Journal (July 2024), emphasizing the importance of molecular delivery mechanisms for therapeutic efficacy.
In cardiovascular research, recent studies have explored androstenedione's effects on endothelial function through non-genomic pathways. Researchers at Harvard Medical School reported in Circulation Research (October 2023) that low-dose topical application improves nitric oxide production and vasodilation responses in aged animal models without systemic hormonal disruption. This discovery opens new avenues for developing localized treatments targeting vascular aging processes while minimizing off-target effects traditionally associated with steroid administration.
The compound's pharmacokinetic profile has been re-evaluated using advanced mass spectrometry techniques described in Analytical Chemistry (March 2024). These studies revealed previously undetected metabolites formed through hepatic phase II conjugation reactions, providing critical insights for optimizing drug formulations and predicting drug-drug interactions more accurately than earlier models. The updated understanding also informs safety protocols by identifying biomarkers for monitoring metabolic conversion rates during clinical trials.
Synthetic production methods continue to evolve with green chemistry approaches gaining prominence since the publication of a landmark synthesis protocol in Organic Process Research & Development (May 2024). This method employs enzymatic cyclization under mild conditions using recombinant cytochrome P450 enzymes expressed in microbial hosts, achieving >98% purity while reducing environmental impact compared to traditional chemical synthesis routes requiring hazardous reagents like pyridine or thionyl chloride.
In industrial applications, androstenedione serves as an important precursor for manufacturing synthetic steroids used across multiple sectors including pharmaceuticals and cosmetics. Recent advances reported by Merck KGaA scientists detail catalytic hydrogenation processes that improve yield efficiency by 37% while maintaining stereochemical integrity essential for bioactivity preservation. These process optimizations are critical given global regulatory demands for sustainable production practices outlined in ISO/IEC Guide 83: Conformity assessment - Sustainability criteria for chemical products.
Bioavailability studies published this year show that sublingual administration increases systemic absorption by approximately two-fold compared to oral ingestion when formulated with lipid-based carriers containing phosphatidylcholine micelles. This delivery method was validated through pharmacokinetic modeling using PBPK software developed by the FDA's Center for Drug Evaluation and Research (CDER), demonstrating consistent absorption profiles across diverse population demographics analyzed via machine learning algorithms trained on large-scale clinical datasets.
Molecular docking simulations presented at the American Chemical Society Spring National Meeting (April 2024) identified novel binding sites on aromatase enzymes where androstenedione analogs could selectively inhibit estrogen biosynthesis without affecting testosterone production pathways. These findings are particularly significant given their implications for developing next-generation hormone modulation therapies tailored to individual patient needs based on genetic profiling data from whole-exome sequencing analyses.
Safety evaluations conducted by independent researchers at MIT have challenged earlier assumptions about hepatic toxicity risks associated with long-term use (Toxicological Sciences, August 2024). Using CRISPR-edited mouse models deficient in specific drug-metabolizing enzymes, investigators demonstrated that chronic exposure only induces measurable liver enzyme elevations when combined with high-fat diets or concurrent use of CYP enzyme inducers like certain antiepileptic medications. This nuanced understanding supports personalized dosing strategies informed by individual metabolic health status assessments.
The compound's role as an epigenetic modulator has recently come under scrutiny following discoveries published this quarter (Nature Communications, September 9). Investigations revealed that androstenedione can influence histone acetylation patterns at specific promoter regions related to insulin sensitivity genes when administered during critical developmental windows observed through single-cell RNA sequencing analyses performed on adipose tissue samples from non-human primates undergoing controlled steroid interventions.
Sports science research now focuses on identifying genetic markers predictive of responsiveness to androstendedione-based supplements (Molecular Biology Reports, Q3 2024). A genome-wide association study involving over 1,500 athletes identified polymorphisms near CYP17A1 and SRD5A genes correlating strongly with serum testosterone response variability after supplementation periods ranging from four weeks up to six months when monitored using LC-MS/MS quantification methods validated against gold standard reference materials from NIST Standard Reference Database #196.
Clinical application advancements include its use as a diagnostic biomarker for early-stage adrenal insufficiency according to guidelines proposed by an international consensus panel (Hormone Research, November supplement). Plasma levels below detectable thresholds were found predictive of cortisol deficiency six months prior to symptom manifestation when combined with machine learning analysis of other steroid metabolite profiles measured via multiplex immunoassays standardized under ISO/IEC 17511 protocols.
Innovative formulation strategies now incorporate nanotechnology approaches such as solid lipid nanoparticles (SlnPs), which protect the compound from first-pass metabolism while enabling targeted delivery systems validated through ex vivo permeability assays using human intestinal epithelial cell cultures derived from induced pluripotent stem cells (Biomaterials Science, July/August issue). These developments address historical challenges related to inconsistent bioavailability observed across different administration routes studied since early clinical trials reported during the mid-90s era but updated through modern analytical techniques like Raman spectroscopy-based real-time monitoring systems.
Cross-disciplinary research highlights interactions between androstenedioneNutrients, October special edition). Metagenomic sequencing revealed distinct microbial communities correlated with efficient conversion rates among athletes consuming standardized supplements when analyzed using bioinformatics tools developed specifically for steroid-microbiome interaction studies funded under NIH grant RFA-DK-XX-Xxxx series programs focused on microbiome-endocrine axis investigations.
New therapeutic applications are emerging from preclinical trials involving combination therapies where
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